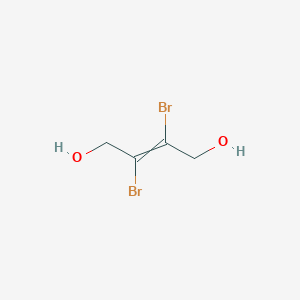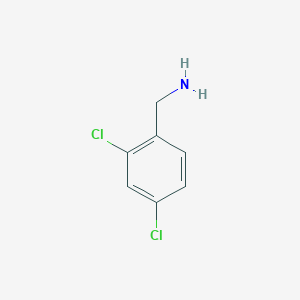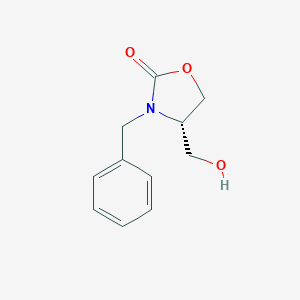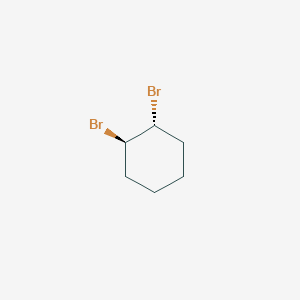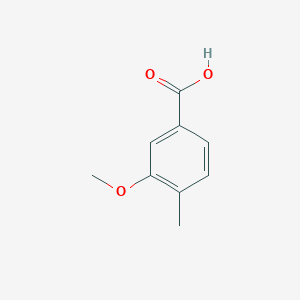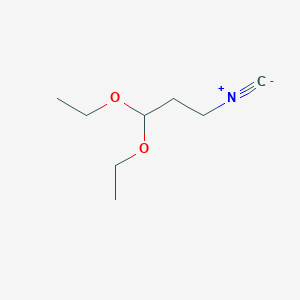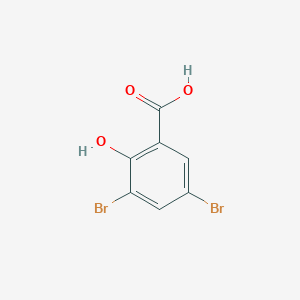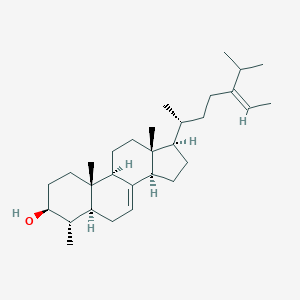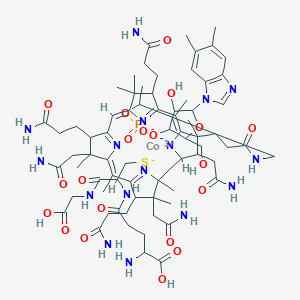
Glutathionylcobalamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutathionylcobalamin (GSCbl) is a naturally occurring compound that is synthesized in the human body. It is also known as S-glutathionylcobalamin, and it is a unique form of vitamin B12. GSCbl has been found to have numerous biochemical and physiological effects on the human body, and it has been studied extensively in scientific research.
Wirkmechanismus
The exact mechanism of action of GSCbl is not fully understood, but it is believed to involve its ability to act as a cofactor for certain enzymes in the body. GSCbl has also been found to have the ability to scavenge free radicals and protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
GSCbl has been found to have numerous biochemical and physiological effects on the human body. Some of these effects include:
1. Increased antioxidant activity: GSCbl has been found to increase the activity of certain antioxidant enzymes in the body, which can help protect cells from oxidative damage.
2. Improved immune function: GSCbl has been found to support the immune system by increasing the production of certain immune cells and enhancing their function.
3. Neuroprotection: GSCbl has been found to protect neurons from oxidative damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
GSCbl has several advantages for lab experiments, including its stability and ease of synthesis. However, its high cost and limited availability may be a limitation for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on GSCbl. Some of these include:
1. Further studies on its neuroprotective effects and potential use in the treatment of neurodegenerative diseases.
2. Studies on its potential use as an antioxidant and its effects on oxidative stress-related conditions such as cardiovascular disease and cancer.
3. Further studies on its immune system support properties and its potential use in the treatment of autoimmune diseases and infections.
4. Studies on its potential use in the treatment of other conditions, such as chronic pain and inflammation.
In conclusion, GSCbl is a unique form of vitamin B12 with numerous potential applications in scientific research. Its ability to act as an antioxidant, support the immune system, and protect neurons from oxidative damage make it an interesting compound for further study. While there are limitations to its use in lab experiments, its stability and ease of synthesis make it a promising area for future research.
Synthesemethoden
GSCbl is synthesized in the human body through a process that involves the binding of glutathione to cobalamin (vitamin B12). This process is catalyzed by the enzyme glutathione transferase, which is found in many different tissues throughout the body. GSCbl is also found in certain foods, such as fish and meat.
Wissenschaftliche Forschungsanwendungen
GSCbl has been studied extensively in scientific research, and it has been found to have numerous potential applications. Some of the areas where GSCbl has been studied include:
1. Neuroprotection: GSCbl has been found to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Antioxidant: GSCbl has been found to have antioxidant properties, and it has been studied as a potential treatment for oxidative stress-related conditions such as cardiovascular disease and cancer.
3. Immune system support: GSCbl has been found to support the immune system, and it has been studied as a potential treatment for autoimmune diseases and infections.
Eigenschaften
CAS-Nummer |
129128-04-7 |
|---|---|
Produktname |
Glutathionylcobalamin |
Molekularformel |
C72H104CoN16O20PS |
Molekulargewicht |
1635.7 g/mol |
IUPAC-Name |
2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropane-1-thiolate;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |
InChI |
InChI=1S/C62H90N13O14P.C10H17N3O6S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;;+3/p-3 |
InChI-Schlüssel |
NZRCMFDUKLMQKD-UHFFFAOYSA-K |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(CC(=O)NC(C[S-])C(=O)NCC(=O)O)C(C(=O)O)N.[Co+3] |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(CC(=O)NC(C[S-])C(=O)NCC(=O)O)C(C(=O)O)N.[Co+3] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C(CC(=O)NC(C[S-])C(=O)NCC(=O)O)C(C(=O)O)N.[Co+3] |
Synonyme |
glutathionylcobalamin Gs-Cbl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



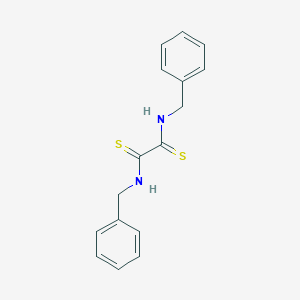
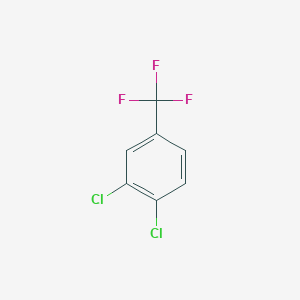
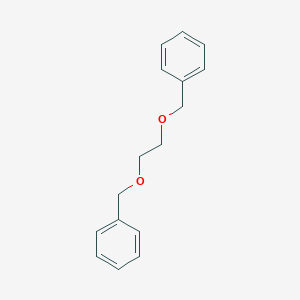
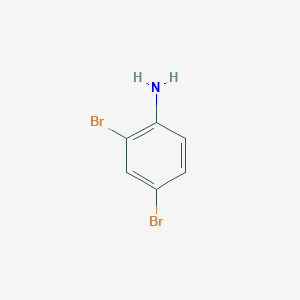
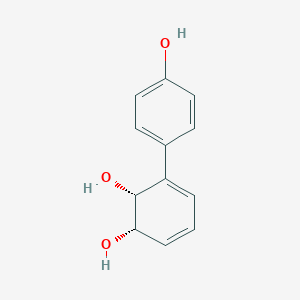
![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)
